α7 vs α4β2 Selectivity Advantage Over GTS-21
PNU-282987 demonstrates a significantly wider selectivity window for α7 over α4β2 nAChRs compared to the comparator GTS-21. GTS-21 exhibits comparable affinity for both α7 and α4β2 nAChRs, with Ki values of 20 nM for human α4β2 and 19 nM for rat α4β2 [1]. In contrast, PNU-282987 shows no reported affinity for α4β2 nAChRs up to concentrations of 100 μM in functional assays [2]. This stark difference in selectivity profile is critical for studies where α4β2-mediated effects could confound interpretation of α7-specific pharmacology.
| Evidence Dimension | Receptor binding affinity (Ki) and functional activity at α4β2 nAChRs |
|---|---|
| Target Compound Data | No agonist activity up to 100 μM; negligible antagonistic activity |
| Comparator Or Baseline | GTS-21: Ki = 20 nM (human α4β2) and 19 nM (rat α4β2) |
| Quantified Difference | GTS-21 has high affinity for α4β2; PNU-282987 is functionally inactive at α4β2 |
| Conditions | Functional assays using α4β2 nAChR-expressing cells; binding assays |
Why This Matters
This selectivity differential is crucial for isolating α7-specific neurophysiological effects without α4β2-mediated confounding, particularly in cognitive and sensory gating studies.
- [1] Yang T, Xiao T, Sun Q, Wang K. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmaceutica Sinica B. 2017;7(6):611-622. (Data on GTS-21 selectivity). View Source
- [2] Cellagentech. PNU-282987 Datasheet. Functional selectivity profile. View Source
